2-(3-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound belongs to the 1,8-naphthalimide family, characterized by a planar aromatic core and substituents at positions 2 and 6. Such structural features are critical for applications in medicinal chemistry (e.g., bromodomain inhibition ) or materials science (e.g., fluorescence-based sensors ).
Properties
Molecular Formula |
C22H17ClN2O3 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C22H17ClN2O3/c23-14-3-1-4-15(13-14)25-21(26)17-6-2-5-16-19(24-9-11-28-12-10-24)8-7-18(20(16)17)22(25)27/h1-8,13H,9-12H2 |
InChI Key |
FXCWTSCDDJRBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the benzoisoquinoline core, followed by the introduction of the chlorophenyl group and the morpholine ring through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to:
- Inhibit the activation of the NF-κB signaling pathway, which is crucial in regulating inflammatory responses.
- Reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell models, suggesting its potential use in treating inflammatory diseases.
Anticancer Properties
The compound has also been investigated for its anticancer effects:
- Mechanism of Action : It induces apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle regulatory proteins.
- In Vitro Studies : Demonstrated inhibition of proliferation in breast cancer cell lines, with reports indicating G0/G1 phase arrest and increased apoptosis rates.
Study A: Rheumatoid Arthritis Model
In a murine model of rheumatoid arthritis, treatment with the compound significantly reduced joint inflammation and damage compared to controls. This study highlights its potential as a therapeutic agent for autoimmune conditions.
Study B: Breast Cancer Cell Lines
In vitro assays conducted on breast cancer cell lines showed that the compound effectively inhibited cell proliferation by inducing apoptosis. The results suggest a promising avenue for further research into its use as an anticancer agent.
Data Tables
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Inhibits NF-κB activation; reduces TNF-α and IL-6 levels |
| Anticancer | Induces apoptosis; inhibits proliferation in breast cancer cell lines |
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key analogues are summarized in Table 1 , highlighting substituent diversity and their impacts:
Substituent Effects on Physicochemical Properties
- Lipophilicity vs. Solubility : The 3-chlorophenyl group in the target compound increases hydrophobicity compared to the 2-hydroxyethyl group in antifungal derivatives () or the polar naphthalen-1-yl in photoinitiators (). However, the morpholin-4-yl group counterbalances this by enhancing aqueous solubility through hydrogen bonding .
- Electronic Effects: Substituents like dimethylamino () or thio-linked heterocycles () alter electron density in the naphthalimide core, impacting fluorescence quantum yield and solvatochromism. The morpholin-4-yl group in the target compound likely stabilizes excited states, enhancing photostability .
Research Findings and Trends
- Morpholine as a Key Substituent : Morpholin-4-yl derivatives consistently show improved solubility and target engagement in both biological (e.g., bromodomain inhibition ) and materials science applications (e.g., lysosomal probes ).
- Chlorophenyl vs. Heteroaromatic Groups : While 3-chlorophenyl enhances lipophilicity, analogues with naphthyl () or benzimidazolyl () groups exhibit superior π-stacking, critical for protein binding or optoelectronic properties.
Biological Activity
2-(3-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A benzo[de]isoquinoline core.
- A morpholine ring.
- A chlorophenyl substituent.
The molecular formula is .
Anticancer Properties
Research indicates that derivatives of benzo[de]isoquinoline compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. The chlorophenyl and morpholine substitutions may enhance this activity by improving the compound's interaction with cellular targets.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Caspase activation |
| Compound B | MCF-7 | 10 | Bcl-2 inhibition |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays. Preliminary studies suggest that it possesses inhibitory effects against certain bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| E. coli | TBD | TBD |
| S. aureus | TBD | TBD |
The proposed mechanism for the biological activity of this compound involves:
- Cellular Uptake : The morpholine moiety may facilitate cellular uptake, enhancing bioavailability.
- Target Interaction : Potential interactions with DNA or RNA polymerases could inhibit nucleic acid synthesis.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in related compounds.
Case Studies
Several case studies have investigated the biological effects of similar compounds:
-
Study on Apoptosis in Cancer Cells :
- Researchers evaluated a morpholine-containing benzo[de]isoquinoline derivative and found significant apoptosis induction in breast cancer cells via mitochondrial pathway activation.
-
Antimicrobial Efficacy :
- A study on related compounds demonstrated effective inhibition against Staphylococcus aureus, suggesting that structural modifications could enhance antimicrobial properties.
Q & A
Q. What are the key steps for synthesizing 2-(3-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling 3-chlorophenyl and morpholin-4-yl substituents to a naphthalic anhydride core. A binary solvent system (e.g., ethanol-DMF) with base catalysis (e.g., 40% NaOH) is recommended for condensation reactions. Stirring at 50–55°C for 48 hours under inert conditions improves yield, as seen in analogous quinoline-dione syntheses . Post-reaction, acidification with HCl and recrystallization from ethanol enhances purity. Yield optimization may require controlled addition of sulfuryl chloride or sodium azide for halogenation/functionalization steps .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (≥98% purity threshold) and elemental analysis (C, H, N percentages within ±0.3% of theoretical values) for purity validation . Structural confirmation requires 1H/13C NMR to verify aromatic proton environments (e.g., δ 8.2–8.5 ppm for naphthalimide protons) and carbonyl groups (δ 165–170 ppm). IR spectroscopy can confirm anhydride C=O stretches (~1770 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use inert gas purging (N₂/Ar) to prevent moisture absorption. Avoid contact with skin/eyes; wear nitrile gloves, flame-retardant lab coats, and full-face respirators in poorly ventilated areas .
- Storage : Keep in airtight containers at ≤4°C, away from oxidizing agents and humidity. Monitor for decomposition via periodic TLC or HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism (e.g., keto-enol shifts in anhydrides) or solvent polarity effects. Use 2D NMR techniques (COSY, HSQC) to assign ambiguous proton-carbon correlations . For crystallographic confirmation, grow single crystals via slow evaporation in chloroform/ethyl acetate mixtures and perform X-ray diffraction analysis. Cross-validate with computational methods (DFT calculations for optimized geometries) .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Phase 1 (Lab) : Assess hydrolysis kinetics (pH 4–9 buffers, 25–50°C) and photodegradation (UV-Vis irradiation). Measure logP (octanol-water partitioning) to predict bioaccumulation.
- Phase 2 (Field) : Use LC-MS/MS to quantify residues in soil/water matrices. Deploy microcosm studies to evaluate biodegradation by soil microbiota .
Q. How can structure-activity relationships (SAR) be explored for biological applications?
- Methodological Answer :
- Synthetic Modifications : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Modify the morpholine ring to piperazine or thiomorpholine for comparative SAR .
- Bioassays : Test acetylcholinesterase inhibition (Ellman’s method) and cytotoxicity (MTT assay) across modified derivatives. Correlate activity with computational docking scores (AutoDock Vina) targeting enzyme active sites .
Q. What strategies mitigate discrepancies in bioactivity data across replicate studies?
- Methodological Answer :
- Standardization : Use inbred cell lines (e.g., HeLa) and control for solvent effects (DMSO ≤0.1% v/v).
- Statistical Design : Apply randomized block designs with split-split plots for multi-factor experiments (e.g., dose-response, exposure time) .
- Data Normalization : Express bioactivity as % inhibition relative to positive controls (e.g., donepezil for cholinesterase assays) to reduce inter-lab variability .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via inline FTIR to detect intermediate formation .
- Environmental Impact : Prioritize OECD Test Guidelines (e.g., OECD 301 for biodegradation) for regulatory compliance .
- Data Reproducibility : Archive raw spectral data (NMR FIDs, LC-MS chromatograms) in open-access repositories for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
